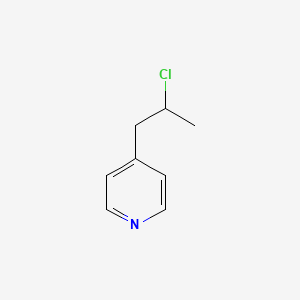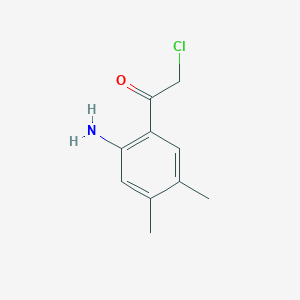
1-(2-Amino-4,5-dimethylphenyl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- is a chemical compound with a unique structure that includes an ethanone group, an amino group, and a chloro group attached to a dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- typically involves the reaction of 2-amino-4,5-dimethylphenyl with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding ethanone derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethanone derivatives.
Substitution: Amino or thiol-substituted ethanone derivatives.
Applications De Recherche Scientifique
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- can be compared with other similar compounds, such as:
Ethanone,1-(2-amino-4,5-dimethylphenyl)-: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-bromo-: Contains a bromo group instead of a chloro group, which may result in different chemical and biological properties.
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-fluoro-: Contains a fluoro group, which can significantly alter its reactivity and interactions with biological molecules.
The presence of the chloro group in Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- makes it unique and may confer specific properties that are not observed in its analogs.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
1-(2-amino-4,5-dimethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO/c1-6-3-8(10(13)5-11)9(12)4-7(6)2/h3-4H,5,12H2,1-2H3 |
Clé InChI |
QHCPXJGRNIPPKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


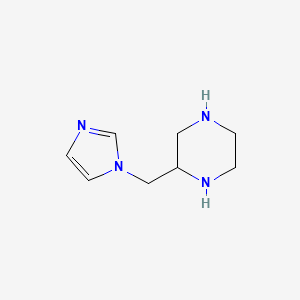
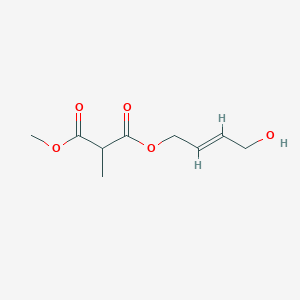
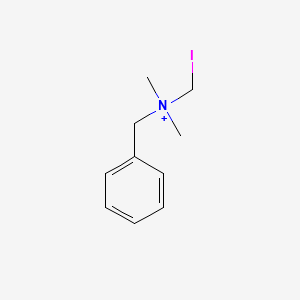

![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)

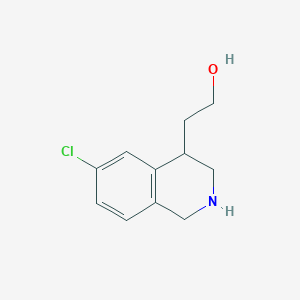
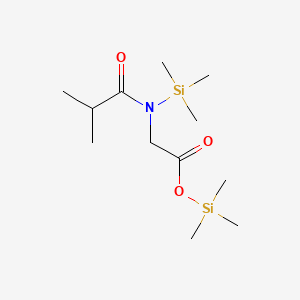
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
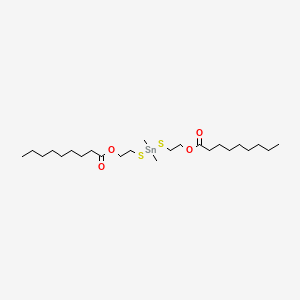
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
